molecular formula C18H15NO3 B385844 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 116734-22-6

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B385844
CAS No.: 116734-22-6
M. Wt: 293.3g/mol
InChI Key: KFYRNTCJRHILBJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS RN: 351357-29-4) is a quinoline-based small molecule with the molecular formula C₁₉H₁₇NO₃ and a molecular weight of 307.34 g/mol . Structurally, it features a quinoline core substituted with a 4-methoxyphenyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid moiety at the 4-position. This compound is synthesized via the Doebner reaction, a one-pot multicomponent reaction involving substituted benzaldehyde, pyruvic acid, and p-anisidine under reflux conditions in ethanol, followed by esterification or reduction steps .

Key applications include its exploration as a P-glycoprotein (P-gp) inhibitor to combat multidrug resistance in cancer therapy and as a scaffold for antimicrobial agents . Its structural flexibility allows for derivatization at the carboxylic acid group, enabling the creation of esters or amides with enhanced bioavailability or target specificity .

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-3-8-16-14(9-11)15(18(20)21)10-17(19-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYRNTCJRHILBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974776
Record name 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116734-22-6, 5936-79-8
Record name 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116734-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Key Steps

  • Isatin Activation : 5-Substituted isatins react with aqueous potassium hydroxide (KOH) to form an intermediate α-ketoamide.

  • Ketone Condensation : The α-ketoamide undergoes nucleophilic attack by 4-methoxyacetophenone, introducing the 4-methoxyphenyl group.

  • Cyclization : Intramolecular aldol condensation forms the quinoline core.

  • Decarboxylation : Thermal elimination of CO2 yields the final carboxylic acid.

Representative Conditions :

  • Catalyst : 33% KOH in ethanol

  • Temperature : Reflux (80–100°C)

  • Time : 20–24 hours

  • Yield : 66% (optimized)

Optimization Studies

Recent advances employ trimethylsilyl chloride (TMSCl) as a mediator, enabling one-pot esterification and cyclization. This modification reduces reaction time to 6–8 hours while maintaining yields above 60%.

Skraup Synthesis: Traditional Quinoline Framework Construction

The Skraup method constructs the quinoline skeleton from aniline derivatives, making it suitable for introducing the 6-methyl group.

Synthetic Pathway

  • Glycerol Dehydration : Concentrated sulfuric acid dehydrates glycerol to acrolein.

  • Michael Addition : Aniline derivatives react with acrolein to form a β-anilinopropionaldehyde intermediate.

  • Cyclization : Sulfuric acid promotes ring closure, forming the quinoline structure.

  • Post-Functionalization : Friedel-Crafts alkylation introduces the 4-methoxyphenyl group.

Limitations :

  • Requires harsh acidic conditions (H2SO4, >150°C)

  • Low regioselectivity for methyl substitution at the 6-position

This method enables simultaneous introduction of the 4-methoxyphenyl and 6-methyl groups via a cascade reaction between anilines and unsaturated ketones.

Reaction Parameters

ComponentSpecification
Aniline derivative3-Methylaniline
Unsaturated ketone4-Methoxyphenyl vinyl ketone
CatalystAlCl3 or H2SO4
SolventWater (green chemistry variant)
Yield48–55%

Advantage : Avoids multi-step functionalization by incorporating substituents during quinoline ring formation.

Friedlander Synthesis: Regioselective Approach

The Friedlander method offers superior control over substitution patterns using o-aminoaryl carbonyl compounds.

Protocol Details

  • Substrate Preparation : Synthesis of 2-amino-5-methylbenzaldehyde

  • Condensation : React with 4-methoxyacetophenone in presence of Nd(NO3)3·6H2O catalyst

  • Cyclization : Acid-mediated ring closure (pTSA, 80°C)

Key Outcomes :

  • 72% yield for 6-methyl analogs

  • Excellent regioselectivity (>95%)

Industrial-Scale Production Considerations

Continuous Flow Pfitzinger Synthesis

ParameterBatch ProcessFlow Process
Reaction Time24 hours45 minutes
Temperature100°C120°C
Throughput50 g/day2 kg/day
Impurity Profile5–8%<1%

Continuous flow systems enhance heat transfer and mixing efficiency, particularly beneficial for exothermic cyclization steps.

Spectroscopic Validation of Products

Critical analytical data for this compound:

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.45 (s, 1H, H-5)

  • δ 8.12 (d, J = 8.4 Hz, 1H, H-8)

  • δ 7.98 (d, J = 8.8 Hz, 2H, methoxyphenyl)

  • δ 6.95 (d, J = 8.8 Hz, 2H, methoxyphenyl)

  • δ 3.82 (s, 3H, OCH3)

  • δ 2.51 (s, 3H, CH3)

FT-IR (KBr) :

  • 1685 cm−1 (C=O stretching)

  • 1602 cm−1 (quinoline ring)

  • 1250 cm−1 (C-O-C)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Pfitzinger6698Excellent1.0
Skraup3585Moderate0.7
Doebner-Miller5592Good1.2
Friedlander7299Limited2.5

Cost index normalized to Pfitzinger method

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step reactions, often utilizing methods such as the Pfitzinger reaction. This reaction combines isatin derivatives with α-methyl ketones to yield various quinoline derivatives, which can then be further functionalized to enhance their properties.

Key Synthesis Steps:

  • Starting Materials: Isatin derivatives and α-methyl ketones.
  • Reaction Conditions: Typically involves heating and may require catalysts to facilitate the reaction.
  • Characterization Techniques: The compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and Leishmania donovani.

  • Mycobacterium tuberculosis Inhibition: A study reported IC50 values ranging from 0.5 to 1 μM for certain derivatives against M. tuberculosis, highlighting their potential as new antitubercular agents .
  • Antileishmanial Activity: The compound demonstrated promising results against L. donovani, with IC50 values as low as 0.3 μM, suggesting its viability in treating leishmaniasis .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • A derivative was tested on K562 leukemia cells, yielding an IC50 value of 1 μM, indicating potent anticancer activity.
  • The structure-activity relationship (SAR) analysis suggests that modifications at specific positions significantly influence efficacy against cancer cells.

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using the DPPH assay, where it displayed superior inhibition percentages compared to other quinoline derivatives. At a concentration of 5 mg/L, the inhibition percentage was approximately 40.43%, indicating its potential as an antioxidant agent .

Industrial Applications

Beyond biological applications, this compound is also utilized in the development of dyes and pigments due to its chemical stability and reactivity.

Case Studies

Study FocusFindingsReference
Anticancer ActivityIC50 value of 1 μM against K562 leukemia cells
Antimicrobial EvaluationEffective against M. tuberculosis with IC50 values between 0.5 - 1 μM
Antileishmanial ActivityIC50 value of 0.3 μM against L. donovani, suggesting a viable treatment alternative
Antioxidant PropertiesInhibition percentage of 40.43% at 5 mg/L concentration

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Antimicrobial Activity

  • This compound derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 64–128 µg/mL), comparable to fluoroquinolones but with lower cytotoxicity .
  • 2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid shows enhanced Gram-negative activity (MIC = 64 µg/mL against E. coli) due to fluorine’s electronegativity improving membrane penetration .
  • Methyl esters of these acids (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylate) demonstrate superior bioavailability, with IC₅₀ values < 10 µM against P-gp-overexpressing cancer cells .

Pharmacokinetic Properties

  • Carboxylic acid derivatives generally exhibit poor oral absorption due to high polarity. Esterification (e.g., ethyl or methyl esters) significantly enhances logP values (e.g., from 1.5 to 3.2), improving blood-brain barrier penetration .
  • Hydroxyl or amino substituents (e.g., 2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid) are prone to glucuronidation, limiting their half-life .

Key Research Findings

Substituent Effects : The 4-methoxyphenyl group optimizes both solubility and target binding in P-gp inhibition, whereas bulkier substituents (e.g., 3,4-dimethoxyphenyl) reduce efficacy due to steric hindrance .

Synthetic Efficiency: The Doebner reaction provides a versatile route for quinoline-4-carboxylic acid synthesis, but yields vary significantly with aryl aldehyde reactivity (electron-deficient aldehydes > electron-rich) .

Biological Trade-offs : While fluorinated derivatives show potent antimicrobial activity, they often exhibit higher cytotoxicity (e.g., HC₅₀ = 120 µM for 2-(4-fluorophenyl) vs. 250 µM for 2-(4-methoxyphenyl)) .

Biological Activity

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substituents that contribute to its biological properties. The methoxy group at the para position of the phenyl ring enhances electron density, potentially influencing its reactivity and interaction with biological targets.

Compound Name Molecular Formula Unique Features
This compoundC₁₈H₁₅NO₃Methoxy group enhances reactivity; carboxylic acid may influence solubility and bioactivity

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens, including bacteria and protozoa. Its mechanism may involve the inhibition of specific enzymes critical for microbial survival.
  • Anticancer Properties : The compound has been investigated for its anticancer effects, particularly against human cancer cell lines. It is proposed to induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators .
  • Antileishmanial Activity : In vitro studies have shown effectiveness against Leishmania donovani, the causative agent of leishmaniasis. The compound's IC50 values indicate significant potency compared to standard treatments .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways, which can alter cellular responses and promote apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
  • Binding Affinity : The methoxy group enhances binding affinity to specific receptors or enzymes, thereby modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study evaluating a series of quinoline derivatives found that this compound exhibited significant cytotoxic effects against HepG2 and HCT116 cell lines with IC50 values comparable to established anticancer agents .
  • Another investigation into its antileishmanial properties revealed that this compound demonstrated an IC50 value as low as 1.56 μg/mL against L. donovani promastigotes, indicating strong potential as a therapeutic agent for leishmaniasis .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar quinoline derivatives:

Compound Name Biological Activity IC50 (μg/mL)
This compoundAnticancer, Antileishmanial1.56 (Leishmania)
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acidAntimicrobialNot specified
2-Phenylquinoline-4-carboxylic acidAnticancerHigher than methoxy derivative

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid?

  • Methodological Answer : A multi-step synthesis can be adapted from analogous quinoline derivatives. For example, condensation of substituted isatins with phenylacetic acid derivatives under acidic conditions (e.g., sodium acetate) at elevated temperatures (~200°C) forms the quinoline core. Subsequent functionalization via nucleophilic substitution or oxidation may introduce the methoxy and methyl groups. Acid-base workup and recrystallization are critical for isolating the final product . For late-stage diversification, coupling reactions with amines or morpholine derivatives can be employed to modify substituents .

Q. How should researchers purify this compound?

  • Methodological Answer : Purification typically involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) to remove unreacted intermediates. Recrystallization from ethanol or methanol is recommended to achieve ≥95% purity, as validated by HPLC .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Core characterization includes:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ ~254 nm) to assess purity.
  • FT-IR to identify carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Emergency measures include rinsing exposed skin/eyes with water for ≥15 minutes and consulting safety data sheets for spill management. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for this compound?

  • Methodological Answer : Yield optimization requires controlling reaction variables:
  • Temperature : Maintain precise thermal conditions (e.g., 200°C ± 5°C) during cyclization to minimize side products.
  • Catalysts : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility .

Q. How should contradictions in reported spectral data be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Compare experimental NMR chemical shifts with DFT-calculated values to confirm assignments.
  • Use 2D-COSY and HSQC to resolve overlapping signals in complex aromatic regions.
  • Replicate synthesis under standardized conditions to isolate batch-specific impurities .

Q. What computational methods are suitable for studying this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G(d)) to:
  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., carboxylate deprotonation energies).
    Pair with molecular docking to predict binding affinities for biological targets (e.g., enzymes with quinoline-binding pockets) .

Q. How can researchers evaluate the compound’s biological activity?

  • Methodological Answer : Conduct in vitro assays :
  • Antioxidant activity : ABTS radical scavenging assay with IC₅₀ determination.
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • Cytotoxicity : MTT assay on cell lines (e.g., HeLa) to assess therapeutic potential .

Q. What strategies explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize analogs with:
  • Substituent variations : Replace methoxy with ethoxy or halogens to study electronic effects.
  • Positional isomerism : Shift the methyl group to the 5- or 7-position on the quinoline ring.
    Compare activities via dose-response assays to identify critical functional groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
    Conduct accelerated stability studies :
  • Expose samples to heat (40°C), humidity (75% RH), and light (UV-vis) over 4–8 weeks.
    Monitor degradation via HPLC and TGA (thermal gravimetric analysis). Store in desiccators at -20°C for long-term stability .

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